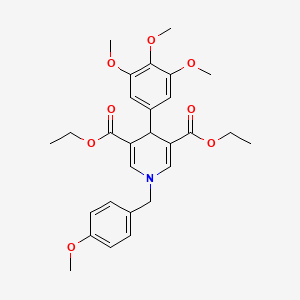![molecular formula C18H18FN3O4S B11204301 6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11204301.png)
6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-1,4-DIETHYL-7-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, diethyl groups, a fluorobenzenesulfonyl group, and a tetrahydroquinoxaline core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 6-AMINO-1,4-DIETHYL-7-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethyl Groups: Alkylation reactions are used to introduce the diethyl groups at the desired positions.
Attachment of the Fluorobenzenesulfonyl Group: This step typically involves sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-AMINO-1,4-DIETHYL-7-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-AMINO-1,4-DIETHYL-7-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-AMINO-1,4-DIETHYL-7-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 6-AMINO-1,4-DIETHYL-7-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-AMINO-1,4-DIETHYL-7-(4-CHLOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE: This compound has a chlorobenzenesulfonyl group instead of a fluorobenzenesulfonyl group.
6-AMINO-1,4-DIETHYL-7-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE: This compound has a methylbenzenesulfonyl group instead of a fluorobenzenesulfonyl group.
The presence of the fluorobenzenesulfonyl group in 6-AMINO-1,4-DIETHYL-7-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C18H18FN3O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-amino-1,4-diethyl-7-(4-fluorophenyl)sulfonylquinoxaline-2,3-dione |
InChI |
InChI=1S/C18H18FN3O4S/c1-3-21-14-9-13(20)16(10-15(14)22(4-2)18(24)17(21)23)27(25,26)12-7-5-11(19)6-8-12/h5-10H,3-4,20H2,1-2H3 |
InChI Key |
VGRADHLATSVYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)F)N(C(=O)C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11204220.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11204222.png)
![N-(3,4-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11204223.png)
![N-(4-acetylphenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11204225.png)
![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11204226.png)
![N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204227.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11204233.png)
![9-Chloro-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11204241.png)
![5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11204246.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11204248.png)
![3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea](/img/structure/B11204253.png)

![10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide](/img/structure/B11204287.png)
![7-Methoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11204305.png)
